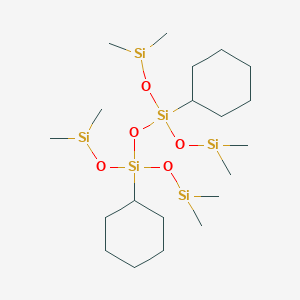

1,3-Dicyclohexyl-1,1,3,3-tetrakis(dimethylsilyloxy)disiloxane

Vue d'ensemble

Description

1,3-Dicyclohexyl-1,1,3,3-tetrakis(dimethylsilyloxy)disiloxane is a complex organosilicon compound characterized by its unique structure, which includes two cyclohexyl groups and four dimethylsilyloxy groups attached to a disiloxane backbone. This compound is known for its high thermal stability and resistance to hydrolysis, making it valuable in various scientific and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Dicyclohexyl-1,1,3,3-tetrakis(dimethylsilyloxy)disiloxane typically involves the reaction of dichlorodimethylsilane with cyclohexyl lithium reagents under controlled conditions. The reaction is usually carried out in anhydrous solvents such as toluene or THF (tetrahydrofuran) at temperatures ranging from -78°C to room temperature. The process requires strict moisture exclusion to prevent hydrolysis of the reactive intermediates.

Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactors equipped with advanced moisture control systems. Continuous flow chemistry techniques are often employed to enhance the efficiency and yield of the synthesis process. The use of automated systems for the addition of reagents and precise temperature control ensures consistent product quality.

Analyse Des Réactions Chimiques

Types of Reactions: 1,3-Dicyclohexyl-1,1,3,3-tetrakis(dimethylsilyloxy)disiloxane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or neutral conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or organometallic reagents.

Major Products Formed:

Oxidation: Formation of silanols or siloxanes.

Reduction: Production of silyl hydrides.

Substitution: Generation of various substituted siloxanes.

Applications De Recherche Scientifique

This compound finds applications in several scientific fields:

Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.

Biology: Employed in the modification of surfaces to enhance biocompatibility and in the development of biosensors.

Medicine: Utilized in drug delivery systems and as a component in medical implants.

Industry: Applied in the production of high-performance materials, coatings, and sealants due to its thermal stability and resistance to hydrolysis.

Mécanisme D'action

The mechanism by which 1,3-Dicyclohexyl-1,1,3,3-tetrakis(dimethylsilyloxy)disiloxane exerts its effects involves its interaction with various molecular targets and pathways. The compound's ability to form stable siloxane bonds makes it useful in creating robust materials and coatings. Its resistance to hydrolysis ensures long-term stability in biological and industrial environments.

Comparaison Avec Des Composés Similaires

1,3-Dicyclohexyl-1,1,3,3-tetrakis(dimethylsilyloxy)disiloxane is unique due to its combination of cyclohexyl groups and dimethylsilyloxy groups. Similar compounds include:

1,3-Dicyclohexyl-1,1,3,3-tetrakis(dimethylvinylsilyloxy)disiloxane: Similar structure but with vinyl groups instead of methyl groups.

1,3-Dicyclohexyl-1,1,3,3-tetrakis(norbornen-2-ylethyldimethylsilyloxy)disiloxane: Contains norbornenyl groups, providing different reactivity and properties.

These compounds share the disiloxane backbone but differ in their substituents, leading to variations in their chemical and physical properties.

Activité Biologique

1,3-Dicyclohexyl-1,1,3,3-tetrakis(dimethylsilyloxy)disiloxane (CAS Number: 302912-36-3) is a silicon-based compound with significant potential in various applications, particularly in the fields of materials science and biotechnology. Its unique structure, which includes multiple siloxane (Si-O) linkages and cyclohexyl groups, contributes to its distinctive properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, research findings, and case studies.

Structure

The compound's linear formula is represented as . It consists of two dicyclohexyl groups attached to a disiloxane backbone with four dimethylsilyloxy groups. This configuration imparts both hydrophobic and oleophobic characteristics, making it suitable for various applications.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 1019.89 g/mol |

| Density | 1.015 g/mL at 25ºC |

| Boiling Point | 315ºC |

| Melting Point | Not available |

Antimicrobial Properties

Recent studies have shown that this compound exhibits significant antimicrobial activity. The slippery surface created by this compound has been demonstrated to reduce biofilm formation by more than 70% within 24 hours under dynamic flow conditions. This property is particularly beneficial in medical settings where biofilm formation can lead to infections.

Case Study: Biofilm Reduction

In one study involving Pseudomonas aeruginosa, surfaces treated with this compound showed less than 10% colonization after one week compared to untreated surfaces. This indicates the compound's effectiveness as a surface coating in preventing microbial adhesion and growth .

Cytotoxicity

Research has also evaluated the cytotoxic effects of the compound on various cell lines. A study using human fibroblast cells indicated that the compound exhibits low cytotoxicity at concentrations up to 100 µg/mL. Cell viability assays showed over 90% viability at this concentration, suggesting its potential for safe use in biomedical applications.

Biocompatibility

The biocompatibility of this compound has been assessed through in vitro studies. These studies revealed that the compound does not induce significant inflammatory responses in human immune cells, making it a candidate for use in medical devices and implants.

Applications in Biotechnology and Materials Science

The unique properties of this compound make it suitable for various applications:

- Self-Lubricating Surfaces : Its ability to create slippery surfaces can be utilized in reducing friction in mechanical systems.

- Antimicrobial Coatings : The reduction of biofilm formation makes it ideal for coatings in healthcare settings.

- Drug Delivery Systems : Its biocompatibility allows for potential use in drug delivery applications where controlled release is required.

Propriétés

InChI |

InChI=1S/C20H46O5Si6/c1-26(2)21-30(22-27(3)4,19-15-11-9-12-16-19)25-31(23-28(5)6,24-29(7)8)20-17-13-10-14-18-20/h19-20H,9-18H2,1-8H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QALVNFIIACJLRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)O[Si](C1CCCCC1)(O[Si](C)C)O[Si](C2CCCCC2)(O[Si](C)C)O[Si](C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H46O5Si6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40662323 | |

| Record name | PUBCHEM_45052136 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

535.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

302912-36-3 | |

| Record name | PUBCHEM_45052136 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 1,3-Dicyclohexyl-1,1,3,3-tetrakis(dimethylsilyloxy)disiloxane in a lithium-ion battery electrolyte?

A1: This compound, when added to the electrolyte solution of a lithium secondary battery, has been shown to improve several key performance characteristics []. These improvements include:

Q2: What is the typical concentration range of this compound used in the electrolyte?

A2: The research suggests that an optimal concentration range for this compound in the electrolyte solution is between 0.2-4 wt% []. This concentration range is believed to provide a balance between performance improvement and other electrolyte properties.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.